molecular formula C13H14N2 B182173 N-(1-(Pyridin-3-yl)ethyl)aniline CAS No. 137642-06-9

N-(1-(Pyridin-3-yl)ethyl)aniline

Cat. No. B182173
M. Wt: 198.26 g/mol
InChI Key: HLOSIEUNEDTQHV-UHFFFAOYSA-N
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Description

“N-(1-(Pyridin-3-yl)ethyl)aniline” is an organic compound that belongs to the class of phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Synthesis Analysis

The synthesis of compounds similar to “N-(1-(Pyridin-3-yl)ethyl)aniline” has been reported in various studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “N-(1-(Pyridin-3-yl)ethyl)aniline” consists of a pyridine ring attached to an aniline group via an ethyl bridge . The molecular formula is C13H14N2 .

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . They play a crucial role in the current research for finding new antiviral and antimicrobial compounds, especially in the context of the COVID-19 pandemic .
  • Methods of Application : The in vitro antibacterial activity of these compounds was tested on a panel of eight bacterial strains, four yeasts, and four filamentous fungi .

Anticancer Activity

  • Scientific Field : Cancer Research .
  • Application Summary : Certain synthesized compounds, potentially including “N-(1-(Pyridin-3-yl)ethyl)aniline”, were tested for their anticancer activity against four human cancer cell lines .
  • Methods of Application : The compounds were tested using the MTT assay, a colorimetric assay for assessing cell metabolic activity .

Treatment of Intestinal Worms

  • Scientific Field : Pharmacology .
  • Application Summary : Piperazines, which are often used in conjunction with pyridine compounds, are widely used in the treatment of intestinal worms in animals and humans .

Anti-Tubercular Agents

  • Scientific Field : Pharmacology .
  • Application Summary : Pyrazinamide, a pyridine compound, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Anti-Inflammatory and Antioxidant Activities

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Pyridine compounds have been noted for their therapeutic properties, such as anti-inflammatory and antioxidant activities .

Anti-Tubercular Agents

  • Scientific Field : Pharmacology .
  • Application Summary : Pyrazinamide, a pyridine compound, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Anti-Depressant Molecules

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .

Future Directions

The future directions for “N-(1-(Pyridin-3-yl)ethyl)aniline” and similar compounds are promising. For instance, the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity indicates potential applications in medicinal chemistry .

properties

IUPAC Name

N-(1-pyridin-3-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOSIEUNEDTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-(Pyridin-3-yl)ethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MR Maurya, A Arya, U Kumar, A Kumar, F Avecilla… - Dalton …, 2009 - pubs.rsc.org
The Schiff base (Hfsal-aepy) derived from 3-formylsalicylic acid and 2-(2-aminoethyl)pyridine has been covalently bonded to chloromethylated polystyrene cross-linked with 5% …
Number of citations: 26 pubs.rsc.org
J Aziz, JD Brion, A Hamze… - Advanced Synthesis & …, 2013 - Wiley Online Library
We report the the copper(II) acetoacetonate [Cu(acac) 2 ]/BINAP‐catalyzed synthesis of arylamines from N‐tosylhydrazones and anilines. A fine tuning of the reaction conditions was …
Number of citations: 57 onlinelibrary.wiley.com
MR Maurya, JC Pessoa - Journal of Organometallic Chemistry, 2011 - Elsevier
An account of recent research of our groups is presented, focusing on the preparation of several polystyrene anchored complexes and their use as catalysts in functionalization of …
Number of citations: 43 www.sciencedirect.com
MR Maurya - Journal of Chemical Sciences, 2011 - Springer
The design of structural and functional models of enzymes vanadate-dependent haloperoxidases (VHPO) and the isolation and/or generation of species having {VO(H 2 O)}, {VO 2 }, {VO…
Number of citations: 25 link.springer.com

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